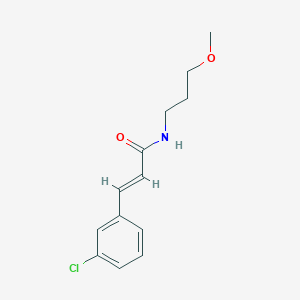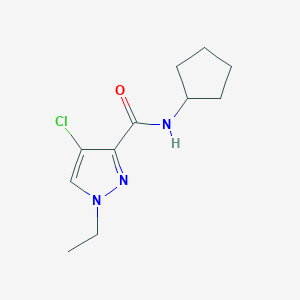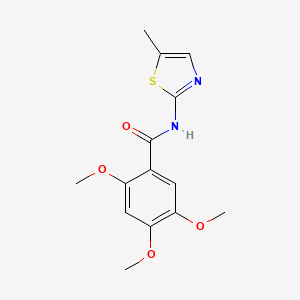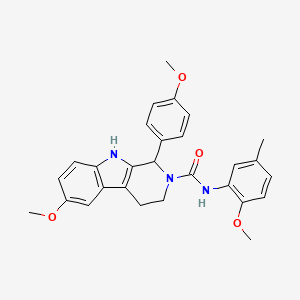![molecular formula C20H14ClIN2OS B4674295 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-iodobenzamide](/img/structure/B4674295.png)
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-iodobenzamide
Descripción general
Descripción
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-iodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CADI and is a member of the benzamide family of compounds. CADI has been found to possess various biochemical and physiological effects, which make it an essential tool for scientific research.
Mecanismo De Acción
The mechanism of action of CADI is not fully understood. However, it has been found that CADI inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. Inhibition of CAIX activity results in a decrease in the pH of the tumor microenvironment, which inhibits the growth of cancer cells.
Biochemical and Physiological Effects
CADI has been found to have various biochemical and physiological effects. CADI has been found to inhibit the activity of CAIX, which results in a decrease in the pH of the tumor microenvironment. CADI has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using CADI in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using CADI in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of CADI and its potential side effects.
Direcciones Futuras
There are several future directions for the research on CADI. One of the primary future directions is the development of new cancer treatments based on CADI. Further studies are needed to determine the efficacy of CADI in vivo and its potential side effects. Another future direction is the development of new anti-inflammatory treatments based on CADI. Further studies are needed to determine the potential of CADI as a treatment for inflammatory diseases such as arthritis.
Conclusion
In conclusion, CADI is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CADI has been found to possess various biochemical and physiological effects, which make it an essential tool for scientific research. The synthesis of CADI involves a series of chemical reactions that result in the formation of the final product. CADI has several potential applications in scientific research, including the development of new cancer treatments and anti-inflammatory treatments. Further studies are needed to determine the efficacy of CADI in vivo and its potential side effects.
Aplicaciones Científicas De Investigación
CADI has been found to have various applications in scientific research. One of the primary applications of CADI is in the field of cancer research. CADI has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. CADI has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClIN2OS/c21-16-8-7-13(22)10-15(16)19(25)24-20(26)23-17-9-6-12-5-4-11-2-1-3-14(17)18(11)12/h1-3,6-10H,4-5H2,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCBPCHVIRCLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=C(C=CC(=C4)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClIN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4674215.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4674222.png)





![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674251.png)
![isopropyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-cyclohexylphenyl)-3-thiophenecarboxylate](/img/structure/B4674261.png)



![3-cyclopropyl-6-(3,4-dimethylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4674308.png)
